2'-Deoxyadenosine 3'-monophosphate
Overview
Description
2’-Deoxyadenosine 3’-monophosphate is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyadenosine monophosphate, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom, making it a deoxy compound. This compound is significant in the study of DNA synthesis and repair mechanisms, as well as in various biochemical and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine 3’-monophosphate can be achieved through enzymatic and chemical methods. One common approach involves the use of recombinant Escherichia coli strains that overexpress specific enzymes to catalyze the formation of deoxynucleosides from simpler precursors . Another method involves the chemical synthesis of deoxynucleoside triphosphates, which can be subsequently converted to monophosphates through selective dephosphorylation .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine 3’-monophosphate typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired nucleotide through controlled fermentation conditions, including temperature, pH, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine 3’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Deoxyadenosine 3’-monophosphate can lead to the formation of various oxidized nucleotides, which are useful in studying DNA damage and repair mechanisms .
Scientific Research Applications
2’-Deoxyadenosine 3’-monophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine 3’-monophosphate involves its incorporation into DNA during replication and repair processes. It acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine monophosphate (dAMP): Similar to 2’-Deoxyadenosine 3’-monophosphate but with a hydroxyl group at the 2’ position.
Adenosine monophosphate (AMP): Contains a hydroxyl group at both the 2’ and 3’ positions.
Deoxycytidine monophosphate (dCMP): Another deoxynucleotide with cytosine as the base.
Uniqueness
2’-Deoxyadenosine 3’-monophosphate is unique due to its specific structure, which makes it a valuable tool in studying DNA-related processes. Its deoxy nature allows it to be incorporated into DNA, making it essential for research in DNA synthesis, repair, and recombination .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPTUCWIHOIMK-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935657 | |
Record name | 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15731-72-3 | |
Record name | Deoxyadenosine 3′-monophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15731-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxy-3'-adenosine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Deoxy-3-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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